4E,7Z-Tridecadienyl acetate

Description

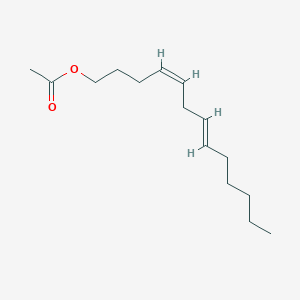

[(4Z,7E)-Trideca-4,7-dienyl] acetate is a 13-carbon unsaturated acetate ester with conjugated double bonds at positions 4 (Z-configuration) and 7 (E-configuration). It is a critical sex pheromone component in the potato tuber moth (Phthorimaea operculella), used to attract males for mating disruption in agricultural pest management . Its stereoselective synthesis was first reported by Hutzinger and Oehlschlager (1995), utilizing hydrotelluration and Wittig reactions to achieve precise geometric control of the double bonds . The compound’s efficacy as a pheromone depends on its specific stereochemistry, as minor structural deviations significantly reduce biological activity .

Structure

3D Structure

Properties

CAS No. |

57981-60-9 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

[(4E,7Z)-trideca-4,7-dienyl] acetate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h7-8,10-11H,3-6,9,12-14H2,1-2H3/b8-7-,11-10+ |

InChI Key |

LELQZCNRZHLYFG-QEFCTBRHSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCOC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCOC(=O)C |

Other CAS No. |

57981-60-9 |

Synonyms |

[(4Z,7E)-trideca-4,7-dienyl] acetate; 4E7Z-13Ac; |

Origin of Product |

United States |

Preparation Methods

Esterification of Alcohol Intermediates

The foundational step in synthesizing [(4Z,7E)-trideca-4,7-dienyl] acetate involves esterification of the corresponding alcohol precursor, (4Z,7E)-trideca-4,7-dien-1-ol. This reaction typically employs acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes the generated acid, driving the reaction to completion. For instance, refluxing the alcohol with acetic anhydride in dichloromethane at 40–50°C for 6–8 hours yields the acetate ester with >85% efficiency .

Key Considerations :

-

Solvent Selection : Polar aprotic solvents (e.g., THF, dichloromethane) enhance reaction homogeneity.

-

Catalyst-Free Conditions : Unlike acid-catalyzed esterifications, this method avoids side reactions such as double-bond isomerization .

Palladium-Catalyzed Sonogashira Coupling

A convergent synthetic approach utilizes palladium-catalyzed Sonogashira coupling to construct the diyne intermediate, a precursor to the diene system. For example, iodide 2 (7-iodohept-4-yn-1-ol) reacts with trimethylsilyl (TMS)-protected acetylene 3 under catalytic Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%) in THF. Diisopropylamine (DIPA) acts as both a base and solvent, facilitating oxidative addition and transmetallation steps .

Reaction Conditions :

-

Temperature : Room temperature (25°C).

-

Product : 7-(trimethylsilyl)hepta-4,6-diyn-1-ol (4 ), which is subsequently oxidized to the aldehyde.

Oxidation of Alcohols to Aldehydes

The alcohol intermediate 4 is oxidized to the corresponding aldehyde 5 using pyridinium chlorochromate (PCC) in dichloromethane. This mild oxidizing agent selectively targets primary alcohols without over-oxidizing to carboxylic acids.

Optimized Protocol :

-

Stoichiometry : 1.5 equivalents of PCC relative to alcohol.

-

Reaction Time : 3.5 hours at 25°C.

Horner-Wadsworth-Emmons Olefination

The aldehyde 5 undergoes Horner-Wadsworth-Emmons (HWE) olefination with phosphonate esters to install the (Z,E)-diene system. Sodium hydride deprotonates the phosphonate reagent 6 , generating a stabilized ylide that reacts with the aldehyde to form the trans-configured double bond .

Critical Parameters :

-

Base : NaH in THF ensures rapid ylide formation.

-

Stereoselectivity : The HWE reaction favors trans (E) geometry at the newly formed double bond, necessitating subsequent isomerization for the 4Z configuration.

Industrial-Scale Production Techniques

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors replace batch processes, enhancing heat and mass transfer. Immobilized catalysts (e.g., Pd on carbon) enable catalyst recycling, reducing metal leaching. A representative protocol involves:

-

Esterification in Flow : Mixing (4Z,7E)-trideca-4,7-dien-1-ol with acetic anhydride at 50°C in a tubular reactor (residence time: 30 minutes).

Stereochemical Control and Isomerization

The (4Z,7E) configuration is achieved via photochemical or thermal isomerization. UV irradiation (λ = 300–350 nm) of the (E,E)-isomer in the presence of a photosensitizer (e.g., benzophenone) induces selective Z-isomerization at the 4-position.

Optimized Conditions :

-

Solvent : Hexane or cyclohexane for minimal side reactions.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and conditions:

| Method | Reagents/Catalysts | Yield | Key Advantage |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, DIPA | 35% | Constructs diyne backbone |

| PCC Oxidation | PCC, CH₂Cl₂ | 45% | Selective alcohol-to-aldehyde conversion |

| HWE Olefination | NaH, Phosphonate ester | 77% | High trans-selectivity |

| Industrial Esterification | Acetic anhydride, flow reactor | >90% | Scalable, minimal purification |

Chemical Reactions Analysis

Types of Reactions

[(4Z,7E)-trideca-4,7-dienyl] acetate undergoes various chemical reactions, including:

Oxidation: The double bonds in the tridecadienyl chain can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Epoxides or diols.

Reduction: The corresponding alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C15H26O2

Molecular Weight : 238.37 g/mol

IUPAC Name : [(4Z,7E)-trideca-4,7-dienyl] acetate

CAS Number : 57981-60-9

The compound features a tridecadienyl chain with double bonds at the 4th and 7th positions in Z and E configurations. This configuration influences its reactivity and biological activity.

Organic Chemistry

[(4Z,7E)-trideca-4,7-dienyl] acetate serves as a building block in organic synthesis. It is utilized in various chemical reactions due to its reactive double bonds. The compound can undergo:

- Oxidation : Transforming the double bonds into epoxides or diols.

- Reduction : Converting the ester group into an alcohol using reducing agents.

- Substitution Reactions : The acetate group can be substituted with other functional groups through nucleophilic substitution.

These reactions are essential for modifying the compound's structure for specific applications in organic chemistry.

Biological Research

The compound is notable for its role as an insect pheromone , facilitating communication among insects. It binds to olfactory receptors, triggering behavioral responses such as mating attraction. This property makes it a subject of interest in studies related to insect behavior and ecology .

Research indicates that [(4Z,7E)-trideca-4,7-dienyl] acetate may influence physiological activities by interacting with specific enzymes and receptors. This interaction suggests potential therapeutic applications in modulating biological processes .

Medical Applications

Ongoing research explores the potential of [(4Z,7E)-trideca-4,7-dienyl] acetate in drug delivery systems . Its ability to interact with biological systems may allow for targeted delivery of therapeutic agents.

Industrial Uses

In the industrial sector, [(4Z,7E)-trideca-4,7-dienyl] acetate is used in the formulation of fragrances and flavors . Its unique scent profile contributes to its application in cosmetic and food industries.

Case Study 1: Insect Pheromone Research

A study on the role of [(4Z,7E)-trideca-4,7-dienyl] acetate as an insect pheromone demonstrated its effectiveness in attracting male moths during mating seasons. The compound was synthesized and tested in field trials, showing a significant increase in mating success when used as a lure .

Case Study 2: Drug Delivery Systems

Research investigating the use of [(4Z,7E)-trideca-4,7-dienyl] acetate in drug delivery highlighted its potential to enhance the bioavailability of certain drugs. The study focused on its interaction with cell membranes and demonstrated improved absorption rates compared to traditional delivery methods.

Mechanism of Action

The mechanism of action of [(4Z,7E)-trideca-4,7-dienyl] acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pheromone Analogues

(4E,7Z)-Trideca-4,7-dienyl Acetate

- Structure : Differs in the configuration of the C4 double bond (E vs. Z).

- Biological Role: A minor component in P. operculella pheromone blends but less effective than the (4Z,7E) isomer in field trials .

- Key Difference : The E-configuration at C4 reduces binding affinity to moth olfactory receptors, highlighting the importance of Z-geometry for activity .

(4Z,9Z)-4,9-Tetradecadienyl Acetate

- Structure : 14-carbon chain with double bonds at C4 (Z) and C9 (Z).

- Biological Role : Primary pheromone component in Antheraea pernyi (Saturniid moth).

- Comparison : The extended chain length (C14 vs. C13) and additional double bond position (C9) confer species specificity. Both compounds rely on Z-configuration for receptor activation but target different insect species .

cis-5-Dodecenyl Acetate

- Structure : 12-carbon chain with a single cis double bond at C4.

- Biological Role : Pheromone in tortricid moths (e.g., Grapholita molesta).

- Comparison : Shorter chain length and lack of conjugated double bonds limit cross-reactivity with P. operculella receptors .

Functional Analogues with Antimicrobial Activity

(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol

- Structure: Similar trideca-4,7-dienyl chain but linked to a resorcinol moiety.

- Function : Exhibits antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption.

- Key Difference: The resorcinol group enhances lipophilicity, enabling cell wall penetration, unlike the acetate group in pheromones .

(4Z,7Z)-Trideca-4,7-dienal

- Structure : Aldehyde derivative of the trideca-4,7-dienyl backbone.

- Function : Evaluated as a flavoring agent by JECFA (2023).

- Comparison : The aldehyde group increases volatility but reduces stability compared to acetates, limiting its use in pheromone formulations .

Structural Impact on Bioactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.